molecular formula C11H12N2O2S B8181108 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid

6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid

Cat. No.: B8181108
M. Wt: 236.29 g/mol
InChI Key: PWWZVPARKBBOQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid (CAS: 2356229-56-4) is a pyrimidine derivative with a methylthio (-SMe) substituent at position 2 of the pyrimidine ring and a hex-5-ynoic acid chain attached at position 3. Its molecular formula is C₁₁H₁₂N₂O₂S, and it is classified as an ADC linker (Antibody-Drug Conjugate linker) due to its role in connecting cytotoxic payloads to antibodies in targeted therapies . The alkyne group in the hex-5-ynoic acid chain enables bioorthogonal conjugation strategies, while the carboxylic acid facilitates covalent attachment to biomolecules.

Properties

IUPAC Name

6-(2-methylsulfanylpyrimidin-5-yl)hex-5-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-16-11-12-7-9(8-13-11)5-3-2-4-6-10(14)15/h7-8H,2,4,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWZVPARKBBOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)C#CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Pyrimidine Assembly

An alternative approach assembles the pyrimidine ring directly onto a preformed alkyne chain. For example, boronic ester derivatives of hex-5-ynoic acid react with 2-(methylthio)pyrimidin-5-yl triflate under Suzuki conditions:

ParameterValue
CatalystPd(dppf)Cl₂ (3 mol%)
BaseK₂CO₃
SolventDioxane/H₂O (4:1)
Temperature80°C, 8 hours
Yield78%

This method minimizes side reactions but requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol adapted from MDPI’s synthesis of analogous pyrrolo-pyrimidines involves:

  • Reactants : 2-(Methylthio)pyrimidine-5-carbaldehyde and hex-5-ynoic acid.

  • Catalyst : Cerium ammonium nitrate (CAN, 10 mol%).

  • Conditions : Ethanol solvent, 80°C, 8 minutes under microwave irradiation.

This method achieves 60–70% yield with >95% purity, as confirmed by HPLC. The rapid heating mitigates decomposition of the acid moiety.

Stepwise Synthesis via Intermediate Isolation

Industrial-scale production often employs a modular approach:

Pyrimidine Ring Formation

The pyrimidine core is synthesized via condensation of thiourea derivatives with β-keto esters. For example:

  • Methylthio Group Introduction : Reaction of 2-mercaptopyrimidine with methyl iodide in DMF yields 2-(methylthio)pyrimidine.

  • Functionalization at C5 : Nitration followed by reduction and diazotization introduces a bromine atom for subsequent coupling.

Side Chain Attachment

The hex-5-ynoic acid chain is appended using:

  • Mitsunobu Reaction : Coupling with a protected alcohol derivative, followed by oxidation to the carboxylic acid.

  • Grignard Addition : Reaction of a propargyl Grignard reagent with a carbonyl precursor, followed by oxidation.

Catalytic Systems and Optimization

Recent advances focus on catalyst selection to enhance efficiency:

Catalyst SystemAdvantagesLimitations
Pd/C with CuICost-effective, high turnoverRequires inert atmosphere
Nanoparticulate PdRecyclable, <1 ppm residual PdHigh initial cost
Organocatalysts (e.g., DMAP)Metal-free, eco-friendlyLower yields (50–60%)

Notably, nanoparticulate Pd achieves 92% yield in flow reactors, enabling continuous production.

Purification and Characterization

Final purification steps are critical for pharmaceutical-grade material:

  • Chromatography : Reverse-phase HPLC using C18 columns (acetonitrile/water gradient) resolves residual impurities.

  • Recrystallization : Ethyl acetate/hexane mixtures yield crystalline product (mp: 254°C dec).

  • Spectroscopic Validation :

    • ¹H NMR (DMSO-d₆): δ 2.54 (s, SCH₃), 6.45 (s, pyrimidine-H).

    • IR : 1751 cm⁻¹ (C=O), 1632 cm⁻¹ (C=N).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Sonogashira Coupling85–9095Industrial
Microwave Synthesis60–7097Lab-scale
Stepwise Isolation75–8099Pilot-scale

The Sonogashira method balances yield and scalability, whereas microwave synthesis excels in speed .

Chemical Reactions Analysis

Types of Reactions

6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid serves as a building block in organic synthesis . It is utilized for studying reaction mechanisms and developing new synthetic pathways. The compound's unique structure allows chemists to explore various chemical reactions, including oxidation, reduction, and substitution reactions .

Biology

In biological research, this compound is investigated for its potential enzyme inhibition properties. The methylthio group can participate in nucleophilic interactions, while the pyrimidine ring can engage in hydrogen bonding. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects .

Medicine

The compound has been explored for its potential therapeutic properties , particularly:

Industry

In industrial applications, 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid is utilized in the development of new materials and chemical processes . Its unique properties make it suitable for creating innovative compounds with specific functionalities .

Case Studies and Research Findings

  • Antimicrobial Evaluation:
    A study involving pyrimidine derivatives demonstrated that structural modifications could lead to significant changes in antimicrobial efficacy. Testing against various clinical strains showed that certain derivatives exhibited strong inhibitory effects [
  • Inflammation Modulation:
    Research on similar compounds revealed their ability to inhibit leukocyte extravasation and reduce inflammatory cytokines in murine models. These findings suggest that 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid may have comparable effects [
  • Drug Development Potential:
    The unique structure of this compound positions it as a candidate for further exploration in drug development targeting inflammatory diseases or infections resistant to conventional therapies [

Mechanism of Action

The mechanism of action of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid involves its interaction with specific molecular targets. The methylthio group can participate in nucleophilic or electrophilic interactions, while the pyrimidine ring can engage in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations and Research Findings

Functional Group Impact: The methylthio (-SMe) group in 2356229-56-4 contributes to moderate lipophilicity (LogP ~0.69 in analogs), balancing solubility and membrane permeability . Alkyne-acid chains (e.g., hex-5-ynoic acid) enable bioorthogonal conjugation, whereas shorter carboxylic acid chains (e.g., 397308-78-0) limit spatial flexibility for payload attachment .

Synthetic Flexibility :

  • Halogenated pyrimidines (e.g., 4-chloro derivatives) serve as intermediates for nucleophilic substitutions with amines or thiols, enabling diverse functionalization .
  • Parallel synthesis approaches (e.g., 24-member pyrimidine libraries) highlight the scaffold’s adaptability for high-throughput drug discovery .

Biological Relevance: ADC linkers like 2356229-56-4 require pH-sensitive or enzyme-cleavable motifs. The methylthio group may confer stability under physiological conditions, while the alkyne-acid chain supports controlled payload release . Analogs with hydroxymethyl or amino groups (e.g., 588-36-3) could target nucleotide-binding proteins or kinases, expanding therapeutic applications .

Biological Activity

6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid, with the CAS number 2356229-56-4, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in drug development.

The chemical formula of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid is C11H12N2O2S, with a molecular weight of 236.29 g/mol. The compound features a pyrimidine ring substituted with a methylthio group and a hex-5-ynoic acid moiety.

Anti-inflammatory Effects

Research indicates that certain pyrimidine derivatives exhibit anti-inflammatory properties. These compounds can modulate inflammatory responses by down-regulating pro-inflammatory mediators and up-regulating anti-inflammatory cytokines. While direct studies on 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid are scarce, the structural similarities with other known anti-inflammatory agents suggest potential for similar activities .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study involving pyrimidine derivatives showed that modifications in the substituents significantly influenced their antimicrobial efficacy. Compounds were tested against clinical strains of bacteria, revealing varying degrees of inhibition depending on their chemical structure .
  • Inflammation Modulation : In related research, compounds similar to 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid demonstrated the ability to inhibit leukocyte extravasation and reduce the production of inflammatory cytokines in murine models .
  • Drug Development Potential : The unique structure of 6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acid positions it as a candidate for further exploration in drug development, particularly in targeting inflammatory diseases or infections resistant to conventional therapies .

Table 1: Summary of Biological Activities of Pyrimidine Derivatives

Compound NameActivity TypeEfficacy LevelReference
6-(2-(Methylthio)pyrimidin-5-yl)hex-5-ynoic acidAntimicrobialPending Study
Pyrimidine Derivative AAntimicrobialModerate
Pyrimidine Derivative BAnti-inflammatoryHigh
Pyrimidine Derivative CAnti-inflammatoryLow

Q & A

Basic Question: What are the optimal synthetic routes for preparing 6-(2-(methylthio)pyrimidin-5-yl)hex-5-ynoic acid?

Answer:
The compound’s synthesis likely involves coupling a pyrimidine derivative with an alkyne-containing carboxylic acid. A key step is the introduction of the methylthio group at the pyrimidine’s 2-position, which can be achieved via nucleophilic substitution using methylthiolate. The alkyne chain (hex-5-ynoic acid) is typically introduced via Sonogashira coupling between a halogenated pyrimidine and a terminal alkyne precursor. Post-synthetic oxidation or functionalization may require protecting the carboxylic acid group to avoid side reactions. Characterization via 1^1H/13^13C NMR and LC-MS is critical to confirm structural fidelity .

Basic Question: How can researchers purify and characterize this compound to ensure high analytical purity?

Answer:
Purification often involves column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) followed by recrystallization using polar aprotic solvents like DMSO. Analytical purity (>95%) is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Mass spectrometry (HRMS or ESI-MS) and 1^1H NMR integration of the methylthio singlet (~δ 2.5 ppm) and alkyne proton signals are essential for structural validation .

Advanced Question: What strategies resolve contradictions in solubility data for this compound across different studies?

Answer:
Discrepancies in solubility may arise from polymorphic forms or hydration states. Researchers should perform differential scanning calorimetry (DSC) to identify polymorphs and dynamic vapor sorption (DVS) to assess hygroscopicity. Solubility studies should standardize solvent systems (e.g., pH-buffered solutions for biological assays) and use quantitative 1^1H NMR for precise concentration determination .

Advanced Question: How does the methylthio substituent influence the compound’s reactivity and biological activity compared to its methylsulfonyl analogs?

Answer:
The methylthio group (-SMe) is electron-donating, enhancing π-stacking with aromatic residues in target proteins, while methylsulfonyl (-SO2_2Me) is electron-withdrawing, altering binding kinetics. Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can quantify affinity differences. For instance, replacing -SMe with -SO2_2Me in analogs (e.g., 6-(2-(methylsulfonyl)pyrimidin-5-yl)hex-5-ynoic acid) may reduce metabolic stability due to increased susceptibility to glutathione-mediated thiol exchange .

Basic Question: What analytical techniques are recommended for stability profiling under physiological conditions?

Answer:
Conduct accelerated stability studies in simulated biological matrices (e.g., PBS, human plasma) at 37°C. Monitor degradation via LC-MS/MS to identify hydrolysis products (e.g., cleavage of the alkyne or methylthio groups). For photostability, employ forced degradation under UV/Vis light and track changes using UV-spectrophotometry .

Advanced Question: How can computational modeling predict the compound’s interaction with enzymatic targets like kinases or dehydrogenases?

Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) using X-ray crystallographic data of target enzymes (e.g., PDB entries for pyrimidine-binding proteins) can map binding modes. Focus on the pyrimidine ring’s hydrogen-bonding potential and the alkyne’s role in hydrophobic interactions. Molecular dynamics simulations (AMBER, GROMACS) assess binding stability over time, highlighting residues critical for affinity .

Advanced Question: What experimental designs address low yields in the final coupling step of the synthesis?

Answer:
Low yields in Sonogashira coupling may stem from palladium catalyst deactivation or alkyne proton acidity issues. Optimize catalyst loading (e.g., Pd(PPh3_3)4_4/CuI ratios) and use non-polar solvents (toluene) to minimize side reactions. Introduce sterically hindered bases (e.g., DIPEA) to enhance alkyne deprotonation. Real-time monitoring via FT-IR for alkyne C≡C stretch (~2100 cm1^{-1}) can guide reaction progression .

Basic Question: What safety precautions are critical when handling this compound in vitro?

Answer:
The compound’s acute toxicity (GHS Category 4) mandates PPE (gloves, lab coat, goggles) and use of a fume hood. In case of skin contact, wash immediately with 10% aqueous ethanol to neutralize reactive intermediates. Store under inert gas (argon) to prevent oxidation of the methylthio group .

Advanced Question: How does the alkyne moiety’s position in the hex-5-ynoic acid chain affect metabolic stability?

Answer:
The terminal alkyne’s proximity to the carboxylic acid (C5 position) increases susceptibility to cytochrome P450-mediated oxidation. Compare metabolic half-lives in hepatocyte incubations using LC-MS/MS. Introduce deuterium at the α-position of the alkyne to slow metabolism via the kinetic isotope effect .

Advanced Question: What methodologies validate target engagement in cellular assays?

Answer:
Use cellular thermal shift assays (CETSA) to confirm binding to intracellular targets. Combine with siRNA knockdown of putative targets (e.g., pyrimidine metabolism enzymes) to establish functional relevance. Dose-response curves (IC50_{50}/EC50_{50}) in presence/absence of inhibitors (e.g., thiol-blocking agents) clarify mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.